![molecular formula C20H13NO3 B14413332 (4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione CAS No. 87147-92-0](/img/structure/B14413332.png)
(4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione is a complex organic compound that features a pyrene moiety attached to an oxazolidine-2,5-dione ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione typically involves the following steps:
Formation of the Pyrene Moiety: The pyrene moiety can be synthesized through a series of reactions starting from naphthalene derivatives. This involves cyclization reactions under high-temperature conditions.
Attachment to Oxazolidine-2,5-dione: The pyrene moiety is then attached to the oxazolidine-2,5-dione ring through a nucleophilic substitution reaction. This step requires the presence of a strong base and a suitable solvent, such as dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrene moiety, leading to the formation of pyrenequinone derivatives.
Reduction: Reduction reactions can convert the oxazolidine-2,5-dione ring to its corresponding diol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyrenequinone derivatives.
Reduction: Diol derivatives.
Substitution: Functionalized oxazolidine derivatives.
Applications De Recherche Scientifique
(4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.
Biology: Investigated for its potential as a bioimaging agent.
Medicine: Explored for its potential in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of (4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione involves its interaction with specific molecular targets. The pyrene moiety can intercalate into DNA, disrupting its structure and function. Additionally, the oxazolidine ring can interact with proteins, potentially inhibiting their activity. These interactions can lead to various biological effects, such as cell death or inhibition of cell proliferation.
Comparaison Avec Des Composés Similaires
(4S)-4-[(Phenyl)methyl]-1,3-oxazolidine-2,5-dione: Similar structure but with a phenyl group instead of a pyrene moiety.
(4S)-4-[(Naphthyl)methyl]-1,3-oxazolidine-2,5-dione: Contains a naphthyl group instead of a pyrene moiety.
Uniqueness: The presence of the pyrene moiety in (4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione imparts unique fluorescence properties, making it particularly useful in applications requiring fluorescent labeling or imaging. Additionally, the larger aromatic system of pyrene enhances its ability to intercalate into DNA compared to phenyl or naphthyl derivatives.
Propriétés
Numéro CAS |
87147-92-0 |
|---|---|
Formule moléculaire |
C20H13NO3 |
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
(4S)-4-(pyren-1-ylmethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C20H13NO3/c22-19-16(21-20(23)24-19)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12/h1-9,16H,10H2,(H,21,23)/t16-/m0/s1 |
Clé InChI |
JGUQQVKFGOBHPS-INIZCTEOSA-N |
SMILES isomérique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C[C@H]5C(=O)OC(=O)N5 |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC5C(=O)OC(=O)N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


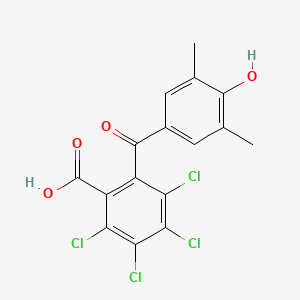


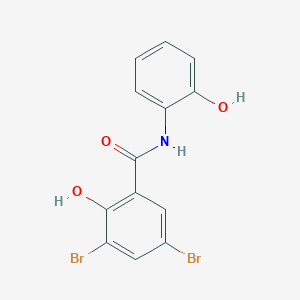
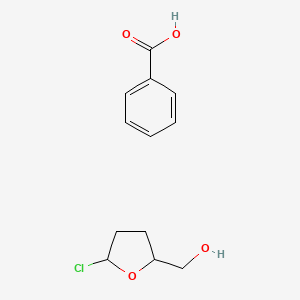
![tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate](/img/structure/B14413289.png)
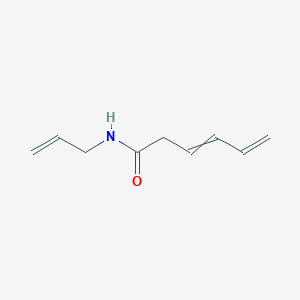
![Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]-](/img/structure/B14413301.png)
![N-{4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B14413305.png)

![({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid](/img/structure/B14413319.png)
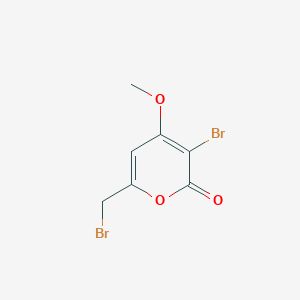
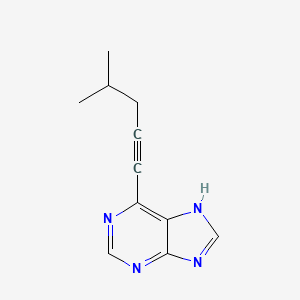
![(NE)-N-[(1-hexylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14413325.png)
